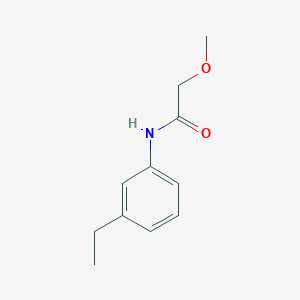
N-(3-ethylphenyl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethylphenyl)-2-methoxyacetamide, also known as etofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) used for pain relief and inflammation. It was first synthesized in the 1970s and has been used in various pharmaceutical products since then. In
作用機序
The mechanism of action of N-(3-ethylphenyl)-2-methoxyacetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the production of reactive oxygen species (ROS) and to have antioxidant properties. These effects make it useful for the treatment of various inflammatory disorders.
実験室実験の利点と制限
One advantage of using N-(3-ethylphenyl)-2-methoxyacetamide in lab experiments is its anti-inflammatory and analgesic properties, which make it useful for studying the mechanisms of inflammation and pain. However, one limitation is that it may have off-target effects on other enzymes and pathways, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-(3-ethylphenyl)-2-methoxyacetamide in scientific research. One direction is the development of more selective COX inhibitors that target specific isoforms of the enzyme. Another direction is the investigation of the antioxidant properties of this compound and its potential use in the treatment of oxidative stress-related disorders. Additionally, the use of this compound in combination with other drugs for the treatment of inflammatory disorders should be explored.
合成法
The synthesis of N-(3-ethylphenyl)-2-methoxyacetamide involves the reaction of 3-ethylphenol with methoxyacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
科学的研究の応用
N-(3-ethylphenyl)-2-methoxyacetamide has been used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. This makes it useful for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders.
特性
IUPAC Name |
N-(3-ethylphenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-9-5-4-6-10(7-9)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLKQRLHVCQQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


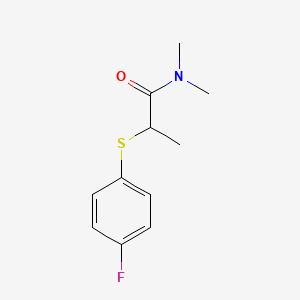

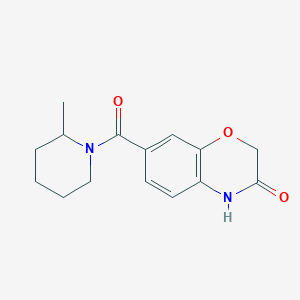


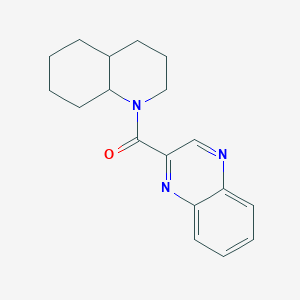
![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)
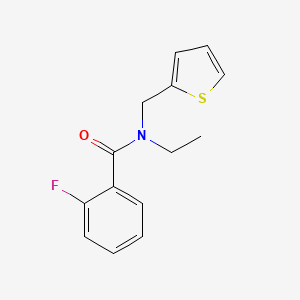
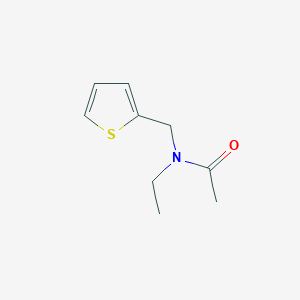
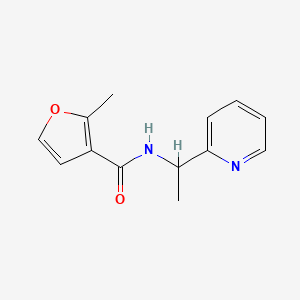
![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)